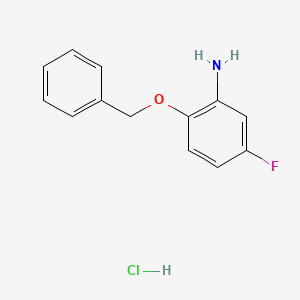

2-(Benzyloxy)-5-fluoroaniline hydrochloride

Description

2-(Benzyloxy)-5-fluoroaniline hydrochloride (CAS: 937596-55-9) is a fluorinated aromatic amine derivative with a benzyloxy substituent at the ortho position relative to the amino group. Its molecular formula is C₁₃H₁₃ClFNO, and its molecular weight is approximately 253.46 g/mol (calculated as the free base C₁₃H₁₂FNO + HCl). The compound features a benzyl ether group (–OCH₂C₆H₅), a fluorine atom at the para position, and a protonated aniline group (–NH₃⁺Cl⁻). It is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

5-fluoro-2-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSMWFYDPYYZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoroaniline hydrochloride typically involves the reaction of 2-(Benzyloxy)-5-fluoroaniline with hydrochloric acid The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The benzyloxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-fluoroaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluoroaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The benzyloxy group in the target compound enhances lipophilicity compared to smaller substituents like methoxy (in 2-chloro-5-methoxyaniline hydrochloride) . Fluorine atoms in all compounds improve metabolic stability and binding affinity in drug-receptor interactions .

Impact of Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochlorides but may require pH adjustment for optimal stability. The trifluoromethyl group in introduces strong electron-withdrawing effects, altering the pKa of the aniline group and influencing solubility profiles.

Biological Activity

2-(Benzyloxy)-5-fluoroaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 253.69 g/mol. The structure features a fluorine atom on the aromatic ring, which may enhance its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its mechanism may involve:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmitter release and uptake, potentially affecting mood regulation and cognitive functions.

1. Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. They modulate serotonin and norepinephrine pathways, suggesting potential applications in treating depression.

2. Anticancer Properties

Studies have suggested that derivatives of aniline compounds, including this compound, may possess anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF7 (Breast) | 4.5 |

| HepG2 (Liver) | 6.0 |

| A2780 (Ovary) | 5.0 |

These results indicate that the compound may inhibit cell proliferation effectively.

3. Antifungal Activity

Preliminary studies have indicated that certain benzyloxy-substituted anilines exhibit antifungal activity against pathogens such as Fusarium oxysporum. The mechanism appears to involve disruption of fungal cell wall synthesis.

Case Study 1: MAO-B Inhibition

In a study focused on the inhibition of monoamine oxidase B (MAO-B), derivatives of benzyloxy-substituted anilines were synthesized and tested for their inhibitory activity. The representative compound exhibited an IC value of 0.062 µM, demonstrating potent selective MAO-B inhibitory activity compared to standard treatments like rasagiline.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The compounds showed significant antioxidative properties and the ability to cross the blood-brain barrier (BBB), indicating their potential for treating conditions like Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.